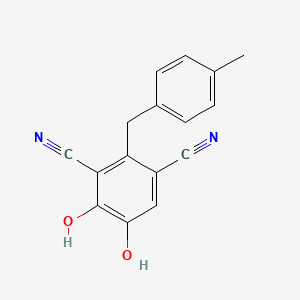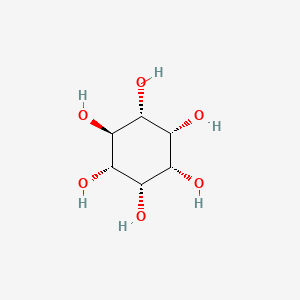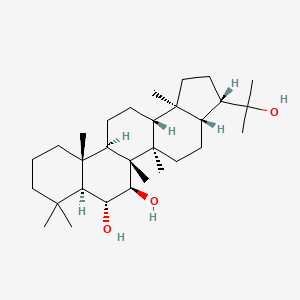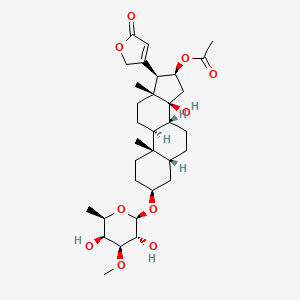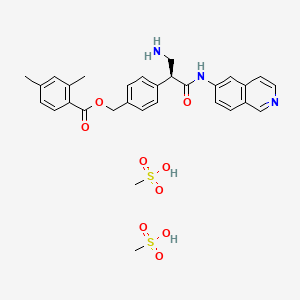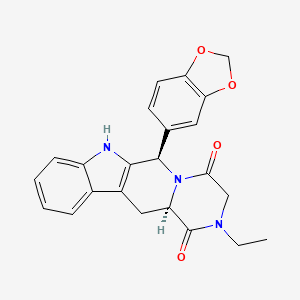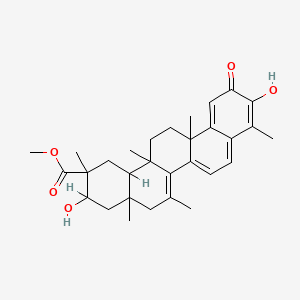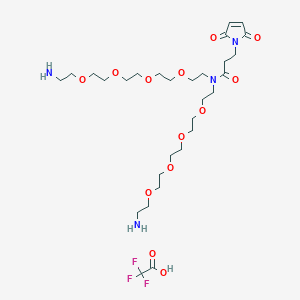
N-mal-n-bis(peg4-amine)tfasalt
Übersicht
Beschreibung
“N-mal-n-bis(peg4-amine)tfasalt” is a branched PEG derivative with a terminal maleimide group and two terminal amino groups . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Synthesis Analysis
The synthesis of “N-mal-n-bis(peg4-amine)tfasalt” involves the reaction of the maleimide group with a thiol group to form a covalent bond . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc .Molecular Structure Analysis
The molecular formula of “N-mal-n-bis(peg4-amine)tfasalt” is C27H50N4O11 . It has a molecular weight of 606.7 g/mol . The structure includes a terminal maleimide group and two terminal amino groups .Chemical Reactions Analysis
The maleimide group in “N-mal-n-bis(peg4-amine)tfasalt” will react with a thiol group to form a covalent bond . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc .Physical And Chemical Properties Analysis
“N-mal-n-bis(peg4-amine)tfasalt” has a molecular weight of 606.7 g/mol . The compound should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Bio-Conjugation
“N-Mal-N-bis(PEG4-amine) TFA salt” is a non-cleavable linker for bio-conjugation . It contains a Maleimides group and a NH2/Amine group linked through a linear PEG chain . This makes it suitable for linking two bio-molecules together, such as a drug and a targeting molecule, to improve the selectivity and efficacy of the drug .
Drug Delivery
The compound can be used in the development of drug delivery systems. The PEG chain increases the hydrophilicity of the compound, which can enhance the solubility of the drug in aqueous media . This can improve the bioavailability and therapeutic effect of the drug .
PROTACs Synthesis
“N-Mal-N-bis(PEG4-amine) TFA salt” is a PEG-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a new class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . This compound can be used to synthesize PROTAC molecules .
Chemical Biology
The compound contains reactive groups (Maleimides and NH2/Amine), which can react with various functional groups. This makes it a useful tool in chemical biology for studying protein function, protein-protein interactions, and signal transduction .
Bio-Materials
The compound can be used in the synthesis of bio-materials. The PEG chain can increase the hydrophilicity of the material, which can improve its biocompatibility .
Bio-Sensing
The compound can be used in the development of bio-sensors. The PEG chain can increase the sensitivity of the sensor by enhancing the solubility of the sensing molecule in aqueous media .
Wirkmechanismus
Target of Action
The primary targets of N-Mal-N-bis(PEG4-amine) TFA salt are biomolecules with a thiol group and carboxylic acids . The compound’s terminal maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol . The terminal amino group is reactive with carboxylic acids .
Mode of Action
N-Mal-N-bis(PEG4-amine) TFA salt interacts with its targets through covalent bonding. The maleimide group of the compound reacts with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol . The amino group of the compound is reactive with carboxylic acids .
Biochemical Pathways
The biochemical pathways affected by N-Mal-N-bis(PEG4-amine) TFA salt are those involving biomolecules with a thiol group and carboxylic acids . The compound’s ability to form covalent bonds with these biomolecules can influence the function and behavior of these molecules, potentially affecting the pathways in which they are involved .
Pharmacokinetics
It’s known that the compound is a branched peg derivative . PEGylation, or the addition of polyethylene glycol (PEG) to molecules, is often used to improve the pharmacokinetics of drugs, including their solubility, stability, and half-life .
Result of Action
The result of the action of N-Mal-N-bis(PEG4-amine) TFA salt is the formation of a covalent bond between the compound and biomolecules with a thiol group or carboxylic acids . This bonding can enable the connection of these biomolecules, potentially influencing their function and behavior .
Action Environment
The action environment can influence the efficacy and stability of N-Mal-N-bis(PEG4-amine) TFA salt. PEGylation can improve the stability of compounds in various environments, potentially enhancing their efficacy .
Eigenschaften
IUPAC Name |
N,N-bis[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N4O11.C2HF3O2/c28-4-9-35-13-17-39-21-23-41-19-15-37-11-7-30(25(32)3-6-31-26(33)1-2-27(31)34)8-12-38-16-20-42-24-22-40-18-14-36-10-5-29;3-2(4,5)1(6)7/h1-2H,3-24,28-29H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWGVVGCWYBBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCOCCOCCN)CCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51F3N4O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Mal-N-bis(PEG4-amine) TFA salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)



